Methyl 4-bromopyrimidine-2-carboxylate
Overview
Description
Methyl 4-bromopyrimidine-2-carboxylate is a chemical compound with the CAS Number: 1206250-40-9 . It has a molecular weight of 217.02 and its IUPAC name is methyl 4-bromo-2-pyrimidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5BrN2O2/c1-11-6(10)5-8-3-2-4(7)9-5/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It is stored at -20C for optimal preservation .Scientific Research Applications
Chemical Synthesis and Material Science
Methyl 4-bromopyrimidine-2-carboxylate serves as a pivotal intermediate in the synthesis of complex molecules. Its bromine atom and carboxylate group make it a versatile reagent for nucleophilic substitution reactions, facilitating the construction of diverse pyrimidine derivatives. These derivatives find applications in creating polymers, electronics, and nanotechnology materials. For example, xylan esters synthesized through reactions involving similar brominated intermediates show potential for forming nanoparticles for drug delivery applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Pharmacology and Therapeutic Agent Development
In pharmacological research, this compound is instrumental in developing new therapeutic agents. Its utility in constructing pyrimidine cores is particularly beneficial in creating compounds with potential biological activity. For instance, the synthesis of pyranopyrimidine derivatives, which are crucial for medicinal and pharmaceutical industries due to their wide range of applicability and bioavailability, relies on the use of similar intermediates. These compounds are extensively investigated for their therapeutic potential, showcasing the importance of such intermediates in drug discovery and development processes (Parmar, Vala, & Patel, 2023).
Safety and Hazards
Methyl 4-bromopyrimidine-2-carboxylate is classified as harmful and has the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Relevant Papers Unfortunately, the search results did not provide specific peer-reviewed papers related to this compound .
Mechanism of Action
Target of Action
Methyl 4-bromopyrimidine-2-carboxylate is a chemical compound that is often used as a building block in the synthesis of various organic compounds
Mode of Action
The mode of action of this compound is primarily through its reactivity as a brominated pyrimidine derivative. It can participate in various chemical reactions, such as Suzuki-Miyaura cross-coupling , to form new compounds. The bromine atom on the pyrimidine ring is a good leaving group, making it susceptible to nucleophilic attack. This property allows it to form bonds with various nucleophiles, leading to the formation of diverse compounds.
Biochemical Pathways
For instance, pyrimidine derivatives are known to play crucial roles in nucleic acids and are involved in many biological processes .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of its reactions can be affected by factors such as temperature, pH, and the presence of a catalyst . Furthermore, its stability can be influenced by storage conditions .
Properties
IUPAC Name |
methyl 4-bromopyrimidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-11-6(10)5-8-3-2-4(7)9-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCGLGITKPNEFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60734935 | |
Record name | Methyl 4-bromopyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60734935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206250-40-9 | |
Record name | Methyl 4-bromopyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60734935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-bromopyrimidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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